![molecular formula C16H17N7 B2697381 (E)-4-((2-(6-(1H-咪唑-1-基)吡啶并[3-yl]偶氮基)甲基)-N,N-二甲基苯胺 CAS No. 380386-53-8](/img/structure/B2697381.png)
(E)-4-((2-(6-(1H-咪唑-1-基)吡啶并[3-yl]偶氮基)甲基)-N,N-二甲基苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-((2-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hydrazono)methyl)-N,N-dimethylaniline is a useful research compound. Its molecular formula is C16H17N7 and its molecular weight is 307.361. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((2-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hydrazono)methyl)-N,N-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((2-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hydrazono)methyl)-N,N-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环合成
研究重点在于合成各种杂环化合物,这些化合物在药物化学和材料科学中至关重要。例如,研究报告了吡啶二氮卓、吡唑并[5,1-c]-1,2,4-三嗪和1,2,4-三嗪并[4,3-a]苯并咪唑等衍生物的高效一步合成,展示了可能应用于或受“(E)-4-((2-(6-(1H-咪唑-1-基)吡啶二氮卓-3-基)腙)甲基)-N,N-二甲基苯胺”合成途径启发的各种方法(Shaaban, Saleh, & Farag, 2009)。
杂环化合物的生物活性
另一个应用领域是从类似化学过程中衍生的杂环化合物的生物活性的探索。例如,吡唑并[3,4-d]吡啶二氮卓已显示出有希望的抗菌、抗炎和镇痛活性,表明“(E)-4-((2-(6-(1H-咪唑-1-基)吡啶二氮卓-3-基)腙)甲基)-N,N-二甲基苯胺”的衍生物也可能具有重要的生物学特性(Zaki, Sayed, & Elroby, 2016)。
抗菌和抗氧化评估
从结构相似的化合物开始,新型吡啶和稠合吡啶衍生物的抗菌和抗氧化活性强调了“(E)-4-((2-(6-(1H-咪唑-1-基)吡啶二氮卓-3-基)腙)甲基)-N,N-二甲基苯胺”在促进新治疗剂开发中的潜力(Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018)。
酪氨酸激酶抑制剂的开发
作为表皮生长因子受体(EGFR)酪氨酸激酶活性的抑制剂,稠合三环喹唑啉类似物的合成和评估研究揭示了结构复杂的杂环化合物在现代药物发现中所扮演的复杂角色,暗示了“(E)-4-((2-(6-(1H-咪唑-1-基)吡啶二氮卓-3-基)腙)甲基)-N,N-二甲基苯胺”在癌症治疗开发中的潜在研究应用(Rewcastle et al., 1996)。
属性
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-imidazol-1-ylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7/c1-22(2)14-5-3-13(4-6-14)11-18-19-15-7-8-16(21-20-15)23-10-9-17-12-23/h3-12H,1-2H3,(H,19,20)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZIKBWKDSTYNK-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((2-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hydrazono)methyl)-N,N-dimethylaniline |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。